molecular formula C3H9NO B085606 2-Methoxyethylamine CAS No. 109-85-3

2-Methoxyethylamine

Cat. No. B085606
CAS RN: 109-85-3
M. Wt: 75.11 g/mol
InChI Key: ASUDFOJKTJLAIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methoxyethylamine and related compounds involves diverse chemical reactions. For example, a synthesis route for methoxyfumimycin, which involves 1,2-addition to ketimines, could offer insights into the synthetic methods that may overlap with those for 2-Methoxyethylamine. The synthetic strategy includes steps such as Dakin oxidation and Friedel-Crafts acylation (Gross et al., 2010). Moreover, the synthesis of 2-methoxycyclohexanol through alcoholysis, which is different but related, shows the versatility of methoxy group incorporation in organic synthesis (Feng et al., 2018).

Molecular Structure Analysis

While specific studies directly describing the molecular structure analysis of 2-Methoxyethylamine were not identified, the structural analysis typically involves techniques such as NMR, IR spectroscopy, and mass spectrometry. These techniques help in understanding the molecular geometry, functional groups, and the electronic environment of the molecules.

Chemical Reactions and Properties

Chemical properties of methoxy-containing compounds include their reactivity towards electrophiles and nucleophiles, influenced by the methoxy group's electron-donating effects. For example, research on methoxyfumimycin synthesis involves 1,2-addition reactions and provides insights into the reactivity of methoxy-related compounds (Gross et al., 2010).

Scientific Research Applications

  • Analytical Profiling in Toxicology : 2-Methoxyethylamine is used in the analysis of psychoactive substances. De Paoli et al. (2013) described the analytical profiling of methoxetamine and related compounds, where 2-Methoxyethylamine derivatives were characterized and quantitatively analyzed in biological matrices like blood, urine, and vitreous humor using liquid chromatography and mass spectrometry (De Paoli et al., 2013).

  • Molecular Spectroscopy and Structure Analysis : Studies by Caminati et al. (1980, 1987) focused on the microwave spectra of 2-Methoxyethylamine, revealing its molecular structure and behavior, such as internal hydrogen bonding and torsional motions (Caminati et al., 1980); (Caminati, 1987).

  • Metabolism Research : Kanamori et al. (2002) studied the in vivo metabolism of psychoactive phenethylamine in rats, identifying 2-Methoxyethylamine derivatives as metabolites (Kanamori et al., 2002).

  • Liquid Mixture Behavior Analysis : Kinart et al. (2003) investigated the volumetric behavior of binary liquid mixtures containing 2-Methoxyethanol and various amines, which provides insights into the specific interactions and ideal behavior of these mixtures (Kinart et al., 2003).

  • Enzymatic Kinetic Resolution in Chemistry : Sun et al. (2010) reported on the efficient enzymatic kinetic resolution of 2-heptylamine using a method that might be applicable to 2-Methoxyethylamine derivatives (Sun et al., 2010).

  • Drug Development and Bioactivity Studies : Shi et al. (2010) explored the complexation of 2-Methoxyestradiol with dendrimers, demonstrating the dependence of bioactivity on the surface charge of dendrimers. This indicates potential applications in formulating various anticancer drugs (Shi et al., 2010).

  • Biocatalytic Production : Erdmann et al. (2019) developed a biocatalytic method to produce methoxamine, a vicinal amino alcohol, which implies potential applications in synthesizing related compounds like 2-Methoxyethylamine (Erdmann et al., 2019).

Safety And Hazards

2-Methoxyethylamine is classified as Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, Flam. Liq. 2, and Skin Corr. 1B . It has a flash point of 12 °C . It should be stored below +30°C . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2-methoxyethanamine
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InChI

InChI=1S/C3H9NO/c1-5-3-2-4/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUDFOJKTJLAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1021908
Record name 2-Methoxyethylamine
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Molecular Weight

75.11 g/mol
Source PubChem
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 2-Methoxyethylamine
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Product Name

2-Methoxyethylamine

CAS RN

109-85-3
Record name 2-Methoxyethylamine
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Record name 2-Methoxyethanamine
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Record name Ethanamine, 2-methoxy-
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Record name 2-Methoxyethylamine
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Record name 2-methoxyethylamine
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Record name 2-METHOXYETHANAMINE
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Synthesis routes and methods

Procedure details

A 127.6 g portion (1.5 moles) of 2-methyl-2-oxazoline is mixed with 192.0 g (6.0 moles) absolute methanol and 11.4 g (0.3 mole) lithium methoxide in a one-liter stainless steel Parr reactor equipped with a turbine stirrer. The reactor is sealed and heated, with stirring, to between 160° C and 165° C and 220 psig. The reaction is continued under those conditions for a period of 23.5 hours. Samples are periodically taken from the reactor through a dip-pipe which is below the liquid level. Analysis of these samples by gas chromatography with an internal standard indicates that, at 60-75 percent oxazoline conversions, corresponding amide yields are very high (95-100 percent) based upon the amount of oxazoline converted. At higher oxazoline conversions, a significant by-product appears, which is identified as 2-methoxyethylamine. The concentration of this amine levels out, and at 96.4 percent methyl oxazoline conversion, an 82.3 percent yield of 2-methoxyethylacetamide and an 11 percent yield of 2-methoxyethylamine results. Thus, yields of amide and amine, based on a 96.4 percent oxazoline conversion, are 93.3 percent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,560
Citations
W Caminati, EB Wilson - Journal of Molecular Spectroscopy, 1980 - Elsevier
The microwave spectra of four substituted isotopic species of 2-methoxyethylamine (NH 2 , NHD, NDH, ND 2 ) have been assigned. The molecule is found to exist in a gauche form with …
Number of citations: 79 www.sciencedirect.com
V Kinzhybalo, J Janczak - Inorganica chimica acta, 2007 - Elsevier
… In the present work, we investigate the influence of 2-methoxyethylamine (MEA) solvent on spectroscopic and structural features of solid-state MgPc and we have synthesised in the …
Number of citations: 17 www.sciencedirect.com
W Caminati - Journal of Molecular Spectroscopy, 1987 - Elsevier
In a previous microwave investigation of 2-methoxyethylamine the spectrum of an internally hydrogen bonded conformer (G) was reported [W. Caminati and EB Wilson, J. Mol. Spectrosc…
Number of citations: 16 www.sciencedirect.com
H Nagamatsu, T Okuyama, T Fueno - … of the Chemical Society of Japan, 1984 - journal.csj.jp
… In the present investigation, hydrolysis of N-salicylidene-2-methoxyethylamine 1 is examined in the presence of boric acid as well as morpholine. Boric acid accelerates the hydrolysis …
Number of citations: 16 www.journal.csj.jp
Z Abbasi, M Salehi, M Kubicki… - Journal of Coordination …, 2017 - Taylor & Francis
… The ligands were synthesized from the condensation of 2-methoxyethylamine with various salicylaldehyde derivatives (x-salicylaldehyde for HL n , x = H (n = 1), 5-Br (n = 2), 3-OMe (n = …
Number of citations: 24 www.tandfonline.com
EK Ryu - 1970 - uh-ir.tdl.org
… not only the product but also 2-methoxyethylamine hydrochloride, though two layers formed, … to be more useful in the preparation of 2-methoxyethylamine derivatives. 4. The yields of …
Number of citations: 0 uh-ir.tdl.org
MN Khan - International journal of chemical kinetics, 1996 - Wiley Online Library
Kinetic studies on the nucleophilic cleavage of phthalimide (PTH) in buffers of 2‐hydroxyethylamine and 2‐methoxyethylamine reveal nonlinear plots of k n vs. [Buf] T (at constant pH) …
Number of citations: 8 onlinelibrary.wiley.com
J Korts, M Caira - Acta Crystallographica Section C: Crystal Structure …, 1985 - scripts.iucr.org
(IUCr) Structure of (±)-2-(2-chloro-3,4-dimethoxyphenyl)-N-isopropyl-2-methoxyethylamine … Structure of (±)-2-(2-chloro-3,4-dimethoxyphenyl)-N-isopropyl-2-methoxyethylamine …
Number of citations: 6 scripts.iucr.org
W Caminati - Molecular Physics, 1987 - Taylor & Francis
The analysis of the microwave spectrum of the gauche form of 2-methoxyethylamine has been extended to high J high K -1 transitions. AE splittings due to the methyl group internal …
Number of citations: 11 www.tandfonline.com
P AlessandroáVigato - Journal of the Chemical Society, Dalton …, 1992 - pubs.rsc.org
The X-ray structure of a mononuclear barium complex of the bibracchial tetraimine Schiff-base macrocycle derived from the cyclocondensation of 2,6-diacetylpyridine and N,N-bis(2-…
Number of citations: 2 pubs.rsc.org

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